3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a fluorine atom and a pyridazinyl group, which is further modified with a morpholino and thioether linkage. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazinyl intermediate, which is then coupled with the benzamide derivative. Key steps in the synthesis include:
Formation of the Pyridazinyl Intermediate: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridazinyl ring.
Thioether Formation:
Morpholino Group Addition: The morpholino group is introduced via amide bond formation, often using coupling reagents like EDCI or DCC.
Final Coupling: The final step involves coupling the pyridazinyl intermediate with the benzamide derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC for amide bond formation.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the thioether linkage.
Amines: From reduction of nitro groups.
Substituted Benzamides: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with biological targets and its potential as a drug candidate.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Biological Studies: It is used to study enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide: shares structural similarities with other benzamide derivatives and pyridazinyl compounds.
Benzamide Derivatives: Compounds like 3-fluorobenzamide and N-(pyridazin-3-yl)benzamide.
Pyridazinyl Compounds: Compounds containing the pyridazinyl ring with various substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
3-fluoro-N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-13-3-1-2-12(10-13)17(24)19-14-4-5-15(21-20-14)26-11-16(23)22-6-8-25-9-7-22/h1-5,10H,6-9,11H2,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHFSRCQAVNSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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